molecular formula C7H13NO3 B13942516 5,5-Dimethylmorpholine-3-carboxylic acid

5,5-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B13942516
M. Wt: 159.18 g/mol
InChI Key: SDSGLZNUYHLPEH-UHFFFAOYSA-N
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Description

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS 1796909-80-2) is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . This morpholine derivative features a carboxylic acid functional group, a key moiety in organic chemistry that can influence the compound's polarity, solubility, and acidity . The specific stereochemistry and substitution pattern of the 5,5-dimethyl group make it a valuable and structurally distinct scaffold for synthetic and medicinal chemistry research. As a versatile building block, it is primarily used in the exploration and synthesis of novel pharmacologically active molecules . Its structure suggests potential for incorporation into larger molecular frameworks, such as protease inhibitors or G-protein-coupled receptor (GPCR) ligands, where the morpholine ring can act as a key pharmacophore. Researchers utilize this compound to develop potential therapeutic agents targeting a range of diseases. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5,5-dimethylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-7(2)4-11-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

SDSGLZNUYHLPEH-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(N1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Stereoselective Condensation and Ring Closure

A key method involves the condensation of substituted lactones with imines to control stereochemistry, followed by methanolysis and ring-closure sequences. For example, protocols for morpholine-2-carboxylic acid derivatives utilize condensation between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and appropriate imines to yield diastereoselective products. This approach is adaptable to generate various stereoisomers by selecting specific imine substrates and reaction conditions, achieving high yields and stereochemical purity.

Double Grignard Addition to Morpholinone Intermediates

Another synthetic strategy involves the preparation of 5,5-dimethylmorpholinol intermediates via double Grignard addition of methylmagnesium bromide to morpholinone precursors. These morpholinones can be accessed from serine derivatives through multi-step sequences including protection, chlorination, and oxidation steps. The resulting intermediates are then deprotected to yield the desired 5,5-dimethylmorpholine derivatives, which can be further functionalized to carboxylic acids.

High-Temperature Dehydration of Diisopropanolamine Derivatives

For related dimethylmorpholine isomers, a method adapted from patent literature involves high-temperature dehydration of diisopropanolamine under concentrated sulfuric acid catalysis. The reaction is conducted at approximately 180 °C with water removal to drive the equilibrium. Subsequent crystallization with carboxylic acids in ester solvents (such as ethyl acetate, isopropyl acetate, or n-butyl acetate) allows selective isolation of specific isomers as carboxylate salts. Hydrolysis of these salts under alkaline conditions yields the free dimethylmorpholine carboxylic acid. This method achieves yields exceeding 80% and high isomeric purity, though it requires careful temperature control to avoid side reactions.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Intermediates Conditions Yield (%) Stereochemical Control Notes
Stereoselective condensation and ring closure 5,6-Diethoxy-5,6-dimethyl-1,4-dioxan-2-one, imines Mild conditions, tandem methanolysis/ring closure High (not specified) High (diastereoselective) Enables selective synthesis of trans- and cis-isomers; adaptable to various substitutions
Double Grignard addition to morpholinone Morpholinone, methylmagnesium bromide Controlled addition, followed by deprotection Moderate to high (not specified) Moderate to high Multi-step synthesis from serine derivatives; allows access to 5,5-dimethylmorpholinol intermediates
High-temperature dehydration and crystallization Diisopropanolamine, concentrated sulfuric acid, carboxylic acids, ester solvents 178–183 °C dehydration; crystallization at 15–25 °C and -5 to 5 °C >80% Moderate (isomer mixture purified) Industrially scalable; requires careful temperature control; effective purification via selective crystallization and hydrolysis
General esterification Carboxylic acids, alcohols, acid catalysts Heating under reflux or distillation Variable Not stereoselective Foundational method for ester intermediates; applicable in preparative sequences

Detailed Research Findings and Notes

  • The stereoselective condensation method provides a robust route to selectively synthesize morpholine carboxylic acid derivatives with defined stereochemistry, which is critical for biological activity and pharmaceutical applications.

  • The Grignard addition approach offers flexibility in modifying the morpholine ring but involves multiple steps and requires careful handling of organometallic reagents.

  • The high-temperature dehydration method adapted from patent CN110950818B demonstrates an industrially viable process with a yield of approximately 83.6% for cis-2,6-dimethylmorpholine carboxylate, which can be hydrolyzed to the acid. The process includes crystallization steps to separate isomers effectively, using ester solvents such as ethyl acetate.

  • Control of reaction temperature is crucial in the dehydration method to prevent carbonization and side reactions; optimal temperature is around 180 °C rather than 200 °C.

  • The purification process involves crystallization at controlled temperatures (15–25 °C followed by -5 to 5 °C) to maximize the purity of the desired isomer.

  • Hydrolysis of the carboxylate salt to the free acid is performed under strongly alkaline conditions (pH 13–14) using bases like sodium hydroxide or potassium hydroxide.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a versatile compound with applications in pharmaceutical research, synthetic organic chemistry, and central nervous system (CNS) drug discovery .

Pharmaceuticals
5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is used as an intermediate in drug synthesis. Morpholine derivatives are frequently found in the structure of drug candidates designed to modulate serotonin receptors, molecular targets involved in the regulation of drug dependence, amnesia, depression, cognition, and endocrine system modulation .

Role in CNS Drug Discovery
Morpholine-containing compounds have demonstrated potential in treating chemotherapy-induced nausea and vomiting (CINV) . Aprepitant, a morpholine-containing drug, was the first approved oral drug for CINV treatment, highlighting the importance of the morpholine ring as a scaffold for directing interacting arms in correct positions . The morpholine ring can interact within the active site of δ-secretase, potentially reducing tau and APP cleavage in in vivo murine models .

Structural Analogues
The structural uniqueness of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride lies in its specific methyl substitution pattern and potential utility in pharmaceutical applications that require precise molecular interactions. Several compounds share structural similarities:

  • 2,6-Dimethylmorpholine-3-carboxylic acid (C7H14ClNO3C_7H_{14}ClNO_3): It has a different methyl substitution pattern.
  • 5,6-Dimethylmorpholine-3-carboxylic acid (C7H14ClNO3C_7H_{14}ClNO_3): It is similar but differs in methyl group position.
  • 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid (C12H17ClN2O3C_{12}H_{17}ClN_2O_3): It contains a benzyl group enhancing lipophilicity.

Other Applications
5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is also relevant in the broader context of morpholines and their applications :

  • Morpholine is a heterocyclic moiety widely used in medicinal chemistry as a building block .
  • Morpholines are used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, and skin-feel beneficial agents .

Mechanism of Action

The mechanism of action of 5,5-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Substituents/Modifications Similarity Score* Key Features/Applications
5,5-Dimethylmorpholine-3-carboxylic acid Not provided 5,5-dimethyl, 3-carboxylic acid Reference compound Potential synthetic intermediate
4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid 1706541-03-8 Boc-protected at 4th position, 5,5-dimethyl 0.98 Protected derivative for peptide synthesis
N-Boc-3-methylmorpholine-3-carboxylic Acid 1052680-53-1 Boc-protected at nitrogen, 3-methyl 1.00 Chiral building block for drug design
(R)-4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid 1923056-80-7 Boc-protected at 4th position, 3-methyl (R-configuration) 1.00 Stereospecific applications in catalysis

**Similarity scores calculated based on structural alignment algorithms (e.g., Tanimoto index). Scores >0.95 indicate high structural overlap.

Functional Group Analysis

  • 5,5-Dimethylmorpholine-3-carboxylic Acid: The absence of a Boc (tert-butoxycarbonyl) group distinguishes it from analogs like 1706541-03-8 and 1923056-80-5.
  • Boc-Protected Analogs (e.g., 1706541-03-8) : The Boc group enhances solubility in organic solvents and protects reactive amines during multi-step syntheses. This modification is critical in peptide chemistry to prevent unwanted side reactions .

Stereochemical Considerations

The (R)-configured analog (1923056-80-7) highlights the role of chirality in pharmacological activity.

Stability and Reactivity

  • Unprotected carboxylic acid derivatives (e.g., the target compound) are prone to decarboxylation under high temperatures or basic conditions.
  • Boc-protected analogs (e.g., 1706541-03-8) demonstrate superior stability in storage and during reactions involving nucleophiles or electrophiles .

Notes and Limitations

  • Data Gaps : Detailed physicochemical properties (e.g., melting point, logP) and toxicity profiles for 5,5-dimethylmorpholine-3-carboxylic acid are unavailable in the reviewed literature.
  • Experimental Validation : The similarity scores in Table 1 are computational predictions; empirical studies are required to confirm functional equivalence.

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